2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two hydroxyl groups attached to a propane backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride typically involves the reaction of pyrrolidine with a suitable precursor, such as an epoxide or a halohydrin. The reaction conditions often include the use of a solvent like ethanol or methanol and a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride can be compared with other similar compounds, such as:
3-(Pyrrolidin-1-yl)propane-1,2-diol: This compound has a similar structure but differs in the position of the hydroxyl groups.
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound contains a phenyl group instead of hydroxyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of scientific research applications.
Properties
IUPAC Name |
2-pyrrolidin-3-ylpropane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-7(5-10)6-1-2-8-3-6;/h6-10H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVFFXDWKWUIKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(CO)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.